molecular formula C13H14N2O B2977907 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 83516-69-2

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2977907
CAS No.: 83516-69-2
M. Wt: 214.268
InChI Key: JSRXRGNLTUGNFP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone ring and a 4-methylstyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-methylstyrene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved in these interactions can vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

  • 4-Methylstyrene: A related compound with a similar structure but lacking the pyridazinone ring.

  • Pyridazinone Derivatives: Other derivatives of pyridazinone with different substituents on the ring.

Uniqueness: 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique combination of the pyridazinone ring and the 4-methylstyryl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRXRGNLTUGNFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.